molecular formula C7H3ClIN B3031459 2-Chloro-4-iodobenzonitrile CAS No. 371764-70-4

2-Chloro-4-iodobenzonitrile

Cat. No. B3031459
Key on ui cas rn: 371764-70-4
M. Wt: 263.46 g/mol
InChI Key: HLFNGYARDINCQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07211595B2

Procedure details

A solution of 4-amino-2-chlorobenzonitrile (30.5 g, 0.2 mol) in 1:1 diethyl ether/3M HCl (600 mL) at 0° C. was treated dropwise over 15 minutes with a solution of sodium nitrite (18 g, 0.26 mol) in water (100 mL), stirred 15 minutes, then treated with a solution of potassium iodide (50 g, 0.3 mol) in water (50 mL) dropwise over 45 minutes, warmed to room temperature, and stirred for 1.5 hours. The organic phase was washed with water (3×100 mL) and the combined aqueous layers were extracted with diethyl ether. The combined organic layers were combined, washed sequentially with saturated NaHCO3, 25% Na2S2O3, and brine, dried (MgSO4), filtered, and concentrated. The concentrate was purified by flash column chromatography on silica gel with 19:1/hexanes:ethyl acetate, triturated in hexanes, filtered, and dried to provide the desired product.
Quantity
30.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([Cl:10])[CH:3]=1.C(OCC)C.N([O-])=O.[Na+].[I-:20].[K+]>O>[Cl:10][C:4]1[CH:3]=[C:2]([I:20])[CH:9]=[CH:8][C:5]=1[C:6]#[N:7] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
30.5 g
Type
reactant
Smiles
NC1=CC(=C(C#N)C=C1)Cl
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)OCC
Name
Quantity
18 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
WASH
Type
WASH
Details
The organic phase was washed with water (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous layers were extracted with diethyl ether
WASH
Type
WASH
Details
washed sequentially with saturated NaHCO3, 25% Na2S2O3, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by flash column chromatography on silica gel with 19:1/hexanes
CUSTOM
Type
CUSTOM
Details
ethyl acetate, triturated in hexanes
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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